5-OH-HxMF

atherosclerosis macrophage biology scavenger receptor

5-OH-HxMF (5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone, CAS 1176-88-1) is a hydroxylated polymethoxyflavone (OH-PMF) found exclusively in the Citrus genus, particularly in the peels of sweet orange. It belongs to the class of 8-O-methylated flavonoids and is structurally distinguished from fully methoxylated PMFs such as nobiletin and 3,5,6,7,8,3′,4′-heptamethoxyflavone (HpMF) by the presence of a single hydroxyl group at the 5-position.

Molecular Formula C21H22O9
Molecular Weight 418.4 g/mol
CAS No. 1176-88-1
Cat. No. B1664184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-OH-HxMF
CAS1176-88-1
Synonyms2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxy-4H-chromen-4-one
5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone
5-OH-HxMF
Molecular FormulaC21H22O9
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)OC)OC
InChIInChI=1S/C21H22O9/c1-24-11-8-7-10(9-12(11)25-2)16-18(26-3)14(22)13-15(23)19(27-4)21(29-6)20(28-5)17(13)30-16/h7-9,23H,1-6H3
InChIKeyJDVPHCLYMGBZLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5-OH-HxMF (CAS 1176-88-1): A 5-Hydroxylated Polymethoxyflavone from Citrus with Verifiable Differentiation from Permethoxylated Analogs


5-OH-HxMF (5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone, CAS 1176-88-1) is a hydroxylated polymethoxyflavone (OH-PMF) found exclusively in the Citrus genus, particularly in the peels of sweet orange [1]. It belongs to the class of 8-O-methylated flavonoids and is structurally distinguished from fully methoxylated PMFs such as nobiletin and 3,5,6,7,8,3′,4′-heptamethoxyflavone (HpMF) by the presence of a single hydroxyl group at the 5-position [2]. This hydroxyl substitution confers distinct pharmacological properties not shared by permethoxylated counterparts, making direct substitution with in-class analogs scientifically inappropriate for applications requiring 5-OH-PMF-specific activity.

Why 5-OH-HxMF Cannot Be Replaced by Nobiletin or Other Permethoxylated Flavones in Target-Specific Research


The 5-hydroxyl group in 5-OH-HxMF is not merely a structural variation but a functional determinant that drives both quantitative potency differences and qualitative mechanistic divergence from permethoxylated PMFs. Systematic comparative studies demonstrate that 5-hydroxy PMFs as a class exhibit significantly stronger growth inhibitory effects on cancer cells than their permethoxylated counterparts, and 5-OH-HxMF specifically displays greater potency in attenuating oxidized LDL-induced scavenger receptor expression than the fully methoxylated analog HpMF [1][2]. Furthermore, 5-OH-HxMF produces a distinct cell cycle arrest pattern (G0/G1 phase) compared to other 5-hydroxy PMFs, underscoring that even within the hydroxylated subclass, individual compounds cannot be treated as interchangeable [1]. These data collectively establish that generic substitution with nobiletin, tangeretin, or other citrus PMFs would introduce uncontrolled variables in experimental design, compromise assay reproducibility, and yield non-transferable findings.

5-OH-HxMF (CAS 1176-88-1): Quantitative Head-to-Head Differentiation Evidence Versus Closest Analogs


5-OH-HxMF Exhibits Greater Potency Than HpMF in Attenuating OxLDL-Induced Macrophage Scavenger Receptor Expression

In terminally differentiated THP-1 macrophages, 5-OH-HxMF demonstrated significantly greater potency than its fully methoxylated analog HpMF (3,5,6,7,8,3′,4′-heptamethoxyflavone) in reducing DiI-oxLDL uptake. Furthermore, 5-OH-HxMF attenuated oxLDL-mediated expression of both CD36 and SR-A scavenger receptors, whereas HpMF only decreased CD36 expression, indicating broader receptor targeting by the hydroxylated compound [1].

atherosclerosis macrophage biology scavenger receptor cardiovascular lipid metabolism

5-OH-HxMF Upregulates Hepatic LDL Receptor Expression Whereas HpMF Does Not

In HepG2 hepatoma cells, 5-OH-HxMF enhanced DiI-LDL uptake and increased LDL receptor (LDLR) expression, whereas the comparator HpMF did not produce this effect. This functional divergence indicates that the 5-hydroxyl group confers specific hepatic LDLR-modulating activity absent in the fully methoxylated analog [1].

hepatic metabolism LDL receptor hypolipidemic cholesterol cardiovascular

5-OH-HxMF Induces Superior Neurite Outgrowth and CREB-Mediated Transcription Versus Nobiletin in PC12 Cells

In a direct comparison using PC12 neuronal cells, 5-OH-HxMF at 20 μM produced significantly greater CRE-dependent gene transcription than nobiletin at the identical concentration. Both compounds were tested under the same experimental conditions, and the CREB-CBP complex formation inhibitor KG-501 abrogated the 5-OH-HxMF effect, confirming pathway specificity [1]. The quantitative difference in neurite outgrowth response establishes 5-OH-HxMF as the more potent neurotrophic agent among these citrus flavonoids.

neurotrophic neurite outgrowth neuroprotection CREB pathway neuroscience

5-OH-HxMF Inhibits Adipogenesis 15-20% More Potently Than HpMF in 3T3-L1 Cells

In a direct comparative study of lipid accumulation inhibition in 3T3-L1 adipocytes, 5-OH-HxMF inhibited lipid accumulation by 15-20% more than HpMF (3,5,6,7,8,3′,4′-heptamethoxyflavone). The study authors concluded that the hydroxyl group at position 5 is a key structural determinant for the enhanced suppression of adipogenesis [1].

adipogenesis lipid accumulation metabolic disease obesity adipocyte differentiation

5-Hydroxy PMFs as a Class Demonstrate Stronger Colon Cancer Cell Growth Inhibition Than Permethoxylated Counterparts

A systematic comparison of three 5-hydroxy PMFs versus their corresponding permethoxylated counterparts (including nobiletin and tangeretin) in HCT116 and HT29 colon cancer cells demonstrated that 5-hydroxy PMFs as a class showed much stronger inhibitory effects on cancer cell growth. Specifically, 5-OH-HxMF led to significant G0/G1 phase cell cycle arrest in HT29 cells, a pattern distinct from other 5-hydroxy PMFs such as 5-hydroxy-6,7,8,3′,4′-pentamethoxyflavone which caused G2/M arrest, indicating compound-specific mechanisms within the hydroxylated subclass [1].

colon cancer cancer cell proliferation flavonoid cell cycle arrest apoptosis

5-OH-HxMF Demonstrates High Caco-2 Permeability with Distinct Absorption Ranking Among PMF Derivatives

In a systematic Caco-2 cell monolayer transport study comparing six PMFs and their derivatives, 5-OH-HxMF (designated as 5-OHHeptaMF in the study) demonstrated high permeability. The study established a rank order of permeability: fully methoxylated PMFs > 5-acetyl PMFs > 5-hydroxylated PMFs. This class-level permeability ranking provides quantitative guidance for bioavailability expectations when selecting among PMF derivatives, with 5-OH-HxMF offering a defined permeability profile distinct from both fully methoxylated and acetylated analogs [1].

bioavailability intestinal absorption permeability Caco-2 pharmacokinetics

5-OH-HxMF (CAS 1176-88-1): Evidence-Driven Application Scenarios for Scientific and Industrial Procurement


Cardiovascular Research: Dual Scavenger Receptor Modulation with Hepatic LDLR Upregulation

For atherosclerosis and macrophage biology studies requiring simultaneous modulation of CD36 and SR-A scavenger receptors alongside hepatic LDL receptor upregulation, 5-OH-HxMF provides a unique polypharmacology profile not available from HpMF or nobiletin. The compound's ability to attenuate oxLDL-induced CD36 and SR-A expression (while HpMF only affects CD36) and concurrently enhance hepatic LDLR expression by 1.33-fold positions it as a specialized tool for investigating integrated lipid homeostasis and foam cell formation pathways [1]. This dual-action profile is particularly relevant for researchers studying the intersection of macrophage lipid uptake and hepatic cholesterol clearance.

Neuroscience: cAMP/PKA/CREB Pathway Activation and Neurite Outgrowth Studies

For neurotrophic factor research and studies of CREB-dependent neuronal differentiation, 5-OH-HxMF offers quantifiably stronger pathway activation than the commonly used citrus flavonoid nobiletin. Direct comparison at identical 20 μM concentration demonstrated superior CRE-mediated transcription induction and neurite outgrowth promotion by 5-OH-HxMF [1]. The compound's mechanism involves cAMP/PKA-dependent CREB phosphorylation, c-fos gene expression, and GAP-43 upregulation, making it suitable for PC12 cell-based neurite outgrowth assays, neuroprotection screening, and studies of neurotrophic signaling where robust CREB activation is required.

Metabolic Disease Research: Anti-Adipogenic Screening and Adipocyte Differentiation Studies

For obesity and metabolic syndrome research programs conducting anti-adipogenic compound screening, 5-OH-HxMF provides a 15-20% greater inhibition of lipid accumulation compared to the structurally similar HpMF in 3T3-L1 adipocyte models [1]. This quantifiable potency advantage makes 5-OH-HxMF the preferred positive control or test compound for studies requiring maximal suppression of adipogenesis. The compound is suitable for 3T3-L1 differentiation assays, lipid accumulation quantification, and investigation of adipogenic transcription factor regulation.

Oncology: G0/G1 Cell Cycle Arrest Studies in Colon Cancer Models

For colon cancer cell cycle research requiring specific G0/G1 phase arrest (rather than G2/M arrest), 5-OH-HxMF provides a mechanistically distinct profile compared to other 5-hydroxy PMFs. In HT29 colon cancer cells, 5-OH-HxMF induces significant G0/G1 arrest, whereas 5-hydroxy-6,7,8,3′,4′-pentamethoxyflavone produces G2/M arrest [1]. Additionally, 5-OH-HxMF decreases nuclear β-catenin levels and increases E-cadherin in a dose-dependent manner, modifying key Wnt pathway and cell adhesion proteins relevant to colon cancer progression [2]. This compound is appropriate for researchers specifically investigating G0/G1 checkpoint regulation or Wnt/β-catenin signaling in colorectal cancer.

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